molecular formula C15H24O6Pr B082262 Tris(pentane-2,4-dionato-O,O')praseodymium CAS No. 14553-09-4

Tris(pentane-2,4-dionato-O,O')praseodymium

Cat. No.: B082262
CAS No.: 14553-09-4
M. Wt: 441.25 g/mol
InChI Key: GJBVHFHGJITKDR-LNTINUHCSA-N
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Description

Tris(pentane-2,4-dionato-O,O’)praseodymium is a coordination compound of praseodymium with three pentane-2,4-dionate ligands.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tris(pentane-2,4-dionato-O,O’)praseodymium typically involves the reaction of praseodymium chloride with pentane-2,4-dione in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization.

Industrial Production Methods

Industrial production methods for Tris(pentane-2,4-dionato-O,O’)praseodymium are similar to laboratory synthesis but on a larger scale. The process involves the use of larger reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tris(pentane-2,4-dionato-O,O’)praseodymium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state praseodymium complexes.

    Reduction: It can be reduced to form lower oxidation state praseodymium complexes.

    Substitution: The pentane-2,4-dionate ligands can be substituted with other ligands to form different coordination complexes

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents under controlled temperature and pressure conditions .

Major Products

The major products formed from these reactions include various praseodymium coordination complexes with different ligands and oxidation states .

Scientific Research Applications

Tris(pentane-2,4-dionato-O,O’)praseodymium has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic reactions and as a precursor for the synthesis of other praseodymium complexes.

    Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).

    Medicine: Research is being conducted on its potential use in targeted drug delivery systems and as a therapeutic agent for certain diseases.

    Industry: It is used in the production of high-performance materials, such as advanced ceramics and phosphors for lighting and display technologies.

Mechanism of Action

The mechanism of action of Tris(pentane-2,4-dionato-O,O’)praseodymium involves its ability to form stable coordination complexes with various ligands. This allows it to interact with specific molecular targets and pathways, leading to its desired effects. For example, in biological applications, the compound can bind to specific proteins or enzymes, altering their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tris(pentane-2,4-dionato-O,O’)praseodymium include:

  • Tris(pentane-2,4-dionato-O,O’)gallium
  • Tris(pentane-2,4-dionato-O,O’)aluminium
  • Tris(3-nitropentane-2,4-dionato-κ2 O,O′) complexes of Cr(III), Mn(III), Fe(III), and Co(III)

Uniqueness

What sets Tris(pentane-2,4-dionato-O,O’)praseodymium apart from these similar compounds is its unique combination of praseodymium and pentane-2,4-dionate ligands, which confer specific chemical and physical properties. These properties make it particularly suitable for applications in advanced materials and biomedical research.

Properties

CAS No.

14553-09-4

Molecular Formula

C15H24O6Pr

Molecular Weight

441.25 g/mol

IUPAC Name

(Z)-4-hydroxypent-3-en-2-one;praseodymium

InChI

InChI=1S/3C5H8O2.Pr/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;

InChI Key

GJBVHFHGJITKDR-LNTINUHCSA-N

SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Pr+3]

Isomeric SMILES

C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.[Pr]

Canonical SMILES

CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Pr]

Key on ui other cas no.

14553-09-4

Pictograms

Irritant; Health Hazard

Origin of Product

United States

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